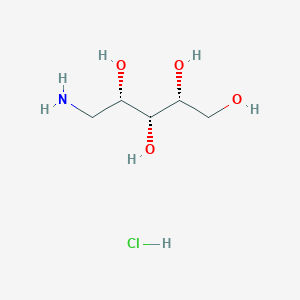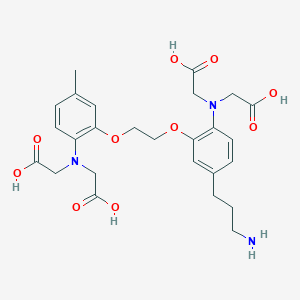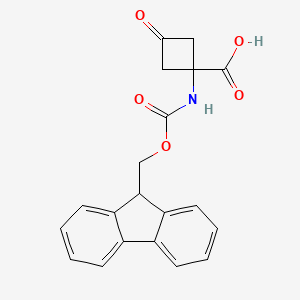
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid is a complex organic compound with the molecular formula C20H19NO4. This compound is notable for its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid derivative. It is primarily used in peptide synthesis and has significant applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the corresponding protected amino acid and sodium azide (NaN3).
Mixed Anhydride Method: This method uses isobutoxycarbonyl chloride (IBC-Cl) to form the mixed anhydride, which then reacts with sodium azide to produce the desired compound.
Acid Chloride Method: Alternatively, the acid chloride method can be employed, where the protected amino acid is converted to its acid chloride form before reacting with sodium azide.
Chemical Reactions Analysis
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.
Self-Assembled Structures:
Enzyme-Activated Surfactants: It is used to create enzyme-activated surfactants for carbon nanotubes, aiding in the homogeneous dispersion of nanotubes in aqueous solutions.
Cyclodepsipeptides Synthesis: The compound is involved in the synthesis of cyclodepsipeptides, which have diverse biological activities and potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group during peptide bond formation and can be selectively removed under mild conditions to allow for further coupling reactions. This selective removal is typically achieved using a base such as piperidine.
Comparison with Similar Compounds
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid can be compared with other similar compounds, such as:
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine: This compound is a threonine derivative with similar protecting group properties.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another amino acid derivative used in peptide synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: This compound is used in similar applications and has comparable chemical properties.
The uniqueness of this compound lies in its specific structure, which allows for the formation of stable peptide bonds and its versatility in various chemical reactions.
Properties
Molecular Formula |
C20H17NO5 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C20H17NO5/c22-12-9-20(10-12,18(23)24)21-19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-11H2,(H,21,25)(H,23,24) |
InChI Key |
OAFXGBKPEIQRAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


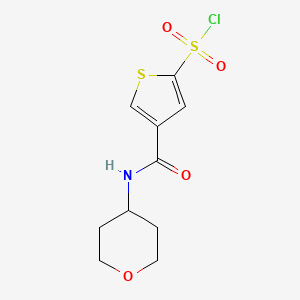

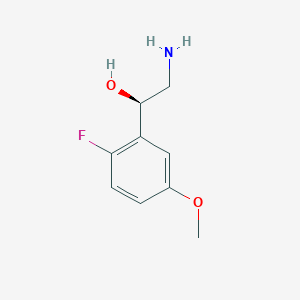

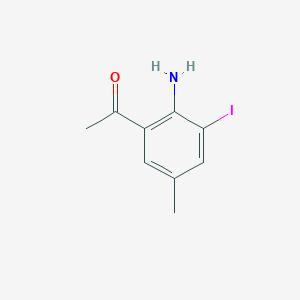
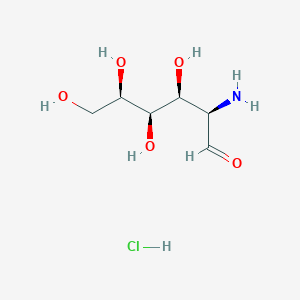
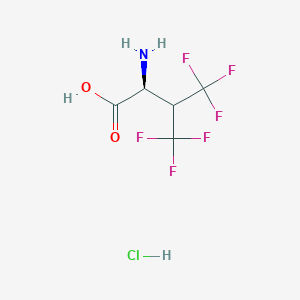

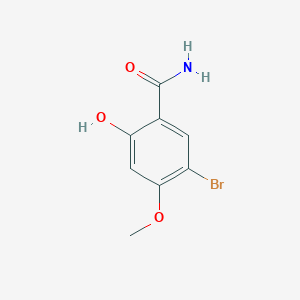

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12842615.png)
![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
